Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone
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Overview
Description
Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone is a complex organic compound characterized by the presence of morpholine, sulfonyl, and phenylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Core Structure: The initial step involves the formation of the core phenyl structure, often through a Friedel-Crafts acylation reaction.
Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with suitable halogenated intermediates.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Assembly: The final step involves coupling the phenylpiperazine moiety with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates and nucleophiles like morpholine in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.
Phenylpiperazine derivatives: Compounds like 1-(4-phenylpiperazin-1-yl)ethanone.
Sulfonyl compounds: Compounds such as sulfonylureas.
Uniqueness
Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H32N4O5S |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
morpholin-4-yl-[3-morpholin-4-ylsulfonyl-4-(4-phenylpiperazin-1-yl)phenyl]methanone |
InChI |
InChI=1S/C25H32N4O5S/c30-25(28-12-16-33-17-13-28)21-6-7-23(24(20-21)35(31,32)29-14-18-34-19-15-29)27-10-8-26(9-11-27)22-4-2-1-3-5-22/h1-7,20H,8-19H2 |
InChI Key |
PSADLIZCJXNCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)N4CCOCC4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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